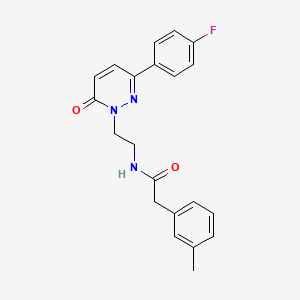

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-15-3-2-4-16(13-15)14-20(26)23-11-12-25-21(27)10-9-19(24-25)17-5-7-18(22)8-6-17/h2-10,13H,11-12,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEJSAFGUHQXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

Attachment of the Ethyl Linker: The ethyl linker is added through an alkylation reaction, typically using ethyl halides in the presence of a base.

Formation of the Tolylacetamide Moiety: The final step involves the acylation of the intermediate with m-tolylacetic acid or its derivatives, using coupling reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Biological Research: The compound is used to investigate cellular pathways and molecular targets involved in disease mechanisms.

Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.

Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

CID-49671233 (N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide)

- Structural Differences : Replaces the m-tolyl group with a 4-methyl-6-oxopyrimidinyl moiety.

- However, the increased polarity may reduce blood-brain barrier permeability compared to the m-tolyl group in the target compound .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g)

- Structural Differences : Incorporates a piperazine ring with a 4-fluorophenyl substituent and a propanamide linker.

- Implications : The piperazine group enhances solubility and may improve pharmacokinetics, while the extended linker could influence conformational flexibility and receptor engagement .

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Structural Differences: Features methoxyphenyl groups on both the ethyl chain and pyridazinone core.

Analogues with Modified Acetamide Side Chains

2-{[4-(4-Fluorophenyl)-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2k)

- Structural Differences: Contains a thioether-linked pyrimidine ring instead of pyridazinone.

- Implications : The sulfur atom improves lipophilicity and metabolic stability but may introduce toxicity concerns absent in the oxygen-based target compound .

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)

- Structural Differences: Substitutes m-tolyl with a 4-bromophenyl group and adds a methylthio-benzyl substituent on the pyridazinone.

Pharmacological and Physicochemical Comparisons

- Key Trends: Lipophilicity: Thioether- and bromine-containing analogs (e.g., 2k, 8a) exhibit higher logP values, favoring membrane permeability but risking off-target effects. Solubility: Piperazine- and methoxy-substituted derivatives (e.g., 6g, 12) show improved aqueous solubility due to polar functional groups.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20FN3O

- Molecular Weight : 337.38 g/mol

- CAS Number : 922994-01-2

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes involved in cancer progression. The presence of the 4-fluorophenyl group is believed to enhance binding affinity to these targets, potentially increasing the compound's efficacy.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties.

- In Vitro Studies :

Enzyme Inhibition

The compound is also noted for its ability to inhibit histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in regulating gene expression and cell cycle progression in cancer cells.

- Selectivity and Potency :

Study on HepG2 Cells

A study focused on HepG2 cells revealed that treatment with the compound led to significant apoptosis induction. Flow cytometry analysis indicated an increase in apoptotic cells from 5.83% in the control group to 28.83% at a concentration of 9 μM .

Combination Therapy Studies

Research has also explored the potential of using this compound in combination with other chemotherapeutic agents. A study found that co-treatment with taxol enhanced the overall anticancer efficacy, suggesting synergistic effects that could be exploited for improved therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as substituted pyridazines or phenylacetamide precursors. For example:

Acylation : Reacting an amine intermediate (e.g., 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine) with m-tolylacetyl chloride in the presence of a base (e.g., Na₂CO₃) under anhydrous conditions (CH₂Cl₂, 0–5°C) .

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethyl acetate/hexane) to isolate the product.

- Critical Conditions :

- Stoichiometric ratios (e.g., 1:1.5 amine:acylating agent).

- Temperature control (<30°C) to prevent side reactions.

- Yield optimization via stepwise reagent addition (e.g., reports 58% yield after two rounds of acylation) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons), acetamide carbonyl (δ ~168–170 ppm), and fluorophenyl/m-tolyl substituents. Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference .

- Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and compare with theoretical values.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding between acetamide carbonyl and adjacent groups) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the acylation step?

- Methodological Answer :

- Parameter Screening : Systematically vary:

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent : Test polar aprotic solvents (e.g., DMF) to improve reagent solubility.

- Temperature : Explore microwave-assisted synthesis for faster kinetics.

- Design of Experiments (DoE) : Apply factorial design to identify interactions between variables (e.g., time, temperature, stoichiometry).

- In-Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before side-product formation .

Q. What strategies resolve contradictions in NMR data when confirming the compound’s structure?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to assign ambiguous signals (e.g., overlapping aromatic protons).

- Computational NMR Prediction : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF).

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .

Q. How can computational chemistry predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger. Prioritize binding affinity (ΔG) and pose validation.

- QSAR Modeling : Train models on analogs with known bioactivity to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with potency.

- ADMET Prediction : Use SwissADME or ADMETlab to assess pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) .

Q. What experimental approaches analyze the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC.

- Oxidative Stress : Expose to 3% H₂O₂ and quantify degradation products (LC-MS).

- Kinetic Stability Assays : Calculate t₁/₂ (half-life) at different pH levels using Arrhenius plots.

- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) and analyze crystallinity (PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.